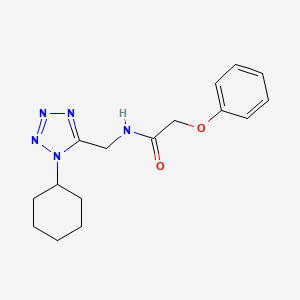
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, also known as CTMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CTMP is a small molecule that belongs to the class of tetrazole-containing compounds and has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the selective inhibition of PKB/Akt activity. PKB/Akt is a serine/threonine kinase that is activated by various growth factors, cytokines, and other signaling molecules. Once activated, PKB/Akt phosphorylates a wide range of downstream targets, including transcription factors, enzymes, and cytoskeletal proteins. By inhibiting the activity of PKB/Akt, this compound can modulate various cellular processes, including cell survival, growth, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of cell survival and growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its selectivity for PKB/Akt inhibition. Unlike other compounds that inhibit multiple kinases, this compound specifically targets PKB/Akt, making it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other PKB/Akt inhibitors. This may limit its use in certain experiments where high potency is required.
Future Directions
There are several future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. One area of interest is the development of more potent analogs of this compound that can be used in experiments where high potency is required. Another area of interest is the development of this compound-based therapies for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms by which this compound modulates PKB/Akt activity and to identify potential off-target effects of this compound.
Synthesis Methods
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of this compound as a white solid. The synthesis of this compound is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of applications in scientific research. It has been used as a tool compound to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to selectively inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that is involved in the regulation of cell survival and growth. This compound has also been used to study the role of PKB/Akt in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFXHDTYXTXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

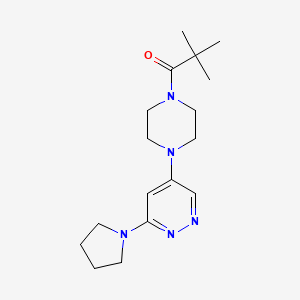
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
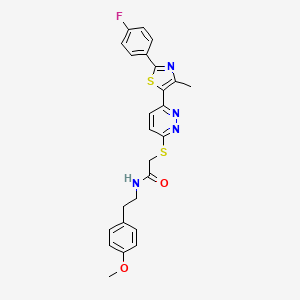

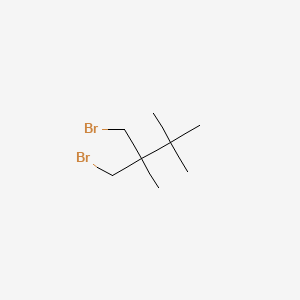

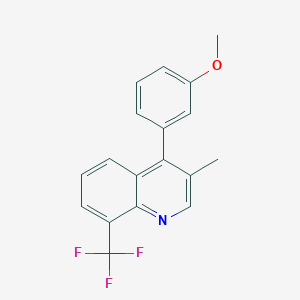
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)



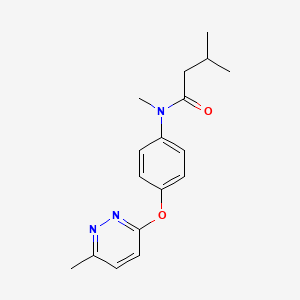
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)